molecular formula C23H20N2O3S B2678806 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide CAS No. 864923-82-0

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2678806
CAS No.: 864923-82-0
M. Wt: 404.48
InChI Key: YEZDDFGZOPTRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide is a synthetic heterocyclic compound featuring a thienoquinoline core fused with a thiophene ring and substituted with a 2,3-dihydro-1,4-benzodioxin ethyl group. This structure combines aromatic, electron-rich moieties (benzodioxin and thienoquinoline) that may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-13-3-4-16-10-17-12-21(29-23(17)25-18(16)9-13)22(26)24-14(2)15-5-6-19-20(11-15)28-8-7-27-19/h3-6,9-12,14H,7-8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZDDFGZOPTRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)NC(C)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C22H22N2O3SC_{22}H_{22}N_2O_3S with a molecular weight of approximately 398.49 g/mol. Its structure features a thienoquinoline core combined with a benzodioxin moiety, which is critical for its biological activity.

Research indicates that compounds containing the benzodioxin structure often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxane can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the 1,4-benzodioxane moiety has been linked to the inhibition of the p38α MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation .
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties. For example, certain benzodioxane derivatives have been reported to reduce inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Biological Activity Data

Activity Description Reference
AnticancerInhibits cancer cell growth through the p38α MAPK pathway.
Anti-inflammatoryReduces inflammation by inhibiting COX enzymes.
Enzyme InhibitionDemonstrated potential as an inhibitor for α-glucosidase and acetylcholinesterase, suggesting therapeutic applications for diabetes and Alzheimer's disease.

Case Studies

  • Anticancer Research : A study involving various benzodioxane derivatives demonstrated that compounds with modifications at specific positions exhibited enhanced growth inhibitory effects on ovarian carcinoma cells. The presence of the benzodioxane moiety was critical for maintaining activity against cancer cell lines .
  • Enzyme Inhibition : A series of synthesized sulfonamides containing the benzodioxane structure were evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase. These studies indicated that certain derivatives could effectively lower blood glucose levels and improve cognitive function in models of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising cytotoxic effects against various cancer cell lines. Research indicates that derivatives similar to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide exhibit potent cytotoxicity with IC50 values below 10 nM against murine P388 leukemia and human Jurkat leukemia cells. These findings suggest its potential as an effective agent in cancer therapy, particularly in treating colon tumors in vivo .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (nM)Reference
Murine P388 Leukemia<10Deady et al., 2003
Lewis Lung Carcinoma<10Deady et al., 2003
Human Jurkat Leukemia<10Deady et al., 2003

Neurodegenerative Disease Treatment

This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have been identified as dual-target inhibitors of acetylcholinesterase and monoamine oxidase, key enzymes involved in the pathology of Alzheimer's. These inhibitors may help alleviate symptoms by enhancing cholinergic transmission and reducing oxidative stress .

Antioxidant and Antibacterial Properties

Research into related quinoline-carboxylic acid derivatives has shown that they possess significant antioxidant and antibacterial properties. These compounds have been evaluated for their ability to scavenge free radicals and inhibit bacterial growth against various strains. The antioxidant activity is attributed to their capacity to chelate metal ions and neutralize reactive oxygen species .

Table 2: Antioxidant and Antibacterial Activities

Activity TypeResult DescriptionReference
AntioxidantSignificant scavenging activityShankerrao et al., 2013
AntibacterialPotent activity against multiple strainsShankerrao et al., 2013

Imaging Techniques

There is potential for this compound to be used in positron emission tomography (PET) imaging. Quinoline derivatives have shown high specific binding to peripheral benzodiazepine receptors in animal models. This suggests that the compound could be utilized for visualizing specific brain regions or other organs through advanced imaging techniques .

Comparison with Similar Compounds

Structural Analogues

Quinoline-Based Derivatives
  • N-{5-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)amino]-2-methylphenyl}-2-[3-(pyrrolidin-1-yl)propyl]quinoline-6-carboxamide (): Core Structure: Quinoline carboxamide with a benzodioxin carbonyl group. Key Differences: Lacks the thieno[2,3-b]quinoline framework present in the target compound. The pyrrolidinylpropyl side chain may enhance solubility or receptor binding compared to the ethyl-benzodioxin group in the target molecule. Molecular Weight: 550.647 g/mol (C₃₃H₃₄N₄O₄) vs. the target compound’s likely higher molecular weight due to the thienoquinoline and methyl substituents.
Flavone and Coumarin Derivatives with 1,4-Dioxane ():
  • Core Structure: Flavones (e.g., 3',4'-(1",4"-dioxino)flavone) and coumarins with a 1,4-dioxane ring.
  • Key Differences: The target compound’s 2,3-dihydro-1,4-benzodioxin group is structurally analogous to 1,4-dioxane but fused to a benzene ring. Flavones/coumarins lack the nitrogen-containing quinoline system, which may reduce affinity for certain enzymatic targets.
Antihepatotoxic Activity ():
  • Silybin Derivatives: Flavones with 1,4-dioxane rings (e.g., compounds 4f and 4g) demonstrated significant antihepatotoxic activity in albino rats, comparable to silymarin. Activity was linked to hydroxymethyl substituents on the dioxane ring.
  • Target Compound: The ethyl-benzodioxin group in the target molecule may mimic the dioxane ring’s role in hepatoprotection, but its thienoquinoline core could alter metabolic stability or target specificity.
Carcinogenic Potential ():
  • Heterocyclic Amines (e.g., IQ): Quinoline-based carcinogens like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are structurally distinct but share aromatic nitrogen systems. The target compound’s methylthienoquinoline moiety may reduce mutagenic risks compared to IQ’s imidazole ring.

Structure-Activity Relationships (SAR)

  • Dioxane/Dioxin Substituents: highlights that hydroxymethyl groups on the dioxane ring enhance antihepatotoxic activity.
  • Quinoline vs. Thienoquinoline: The thiophene fusion in thienoquinoline may increase π-π stacking interactions with biological targets compared to plain quinoline derivatives (), possibly improving binding affinity.

Physicochemical Properties

Property Target Compound (Estimated) Compound Silybin Derivatives ()
Molecular Weight ~550–600 g/mol 550.647 g/mol 300–400 g/mol
Aromatic Systems Thienoquinoline + Benzodioxin Quinoline + Benzodioxin Flavone/Coumarin + Dioxane
Key Substituents 7-Methyl, Ethyl-Benzodioxin Pyrrolidinylpropyl Hydroxymethyl Dioxane

Q & A

Q. What are the recommended synthetic routes for preparing N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide?

The compound can be synthesized via coupling reactions using activating agents such as hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) and triethylamine (TEA). A typical protocol involves reacting the carboxylic acid precursor (e.g., 7-methylthieno[2,3-b]quinoline-2-carboxylic acid) with the amine derivative (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine) in anhydrous dimethylformamide (DMF) at 0°C, followed by room-temperature stirring for 12–24 hours. Purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the integration of aromatic protons from the benzodioxin and quinoline moieties. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the carboxamide bond (C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures precise molecular formula confirmation .

Q. How can researchers assess the compound’s purity for biological testing?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. A C18 reverse-phase column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) can resolve impurities. Purity >95% is typically required for reliable biological assays .

Q. What in vitro assays are suitable for initial evaluation of antimicrobial activity?

Disk diffusion assays using Mueller-Hinton agar and Gram-positive/Gram-negative bacterial strains (e.g., S. aureus, E. coli) provide preliminary activity data. Minimum inhibitory concentration (MIC) assays via microdilution in 96-well plates quantify potency, with optical density measurements at 600 nm to monitor bacterial growth inhibition .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize antimicrobial activity?

Systematic modifications to the quinoline core (e.g., substituting methyl groups at position 7) and benzodioxin side chain (e.g., varying substituents on the ethylamine group) can elucidate critical pharmacophores. Comparative MIC assays and molecular docking against bacterial topoisomerase IV or DNA gyrase help identify binding interactions .

Q. What experimental strategies are effective for probing the compound’s mechanism of action?

Enzymatic inhibition assays using purified bacterial enzymes (e.g., DNA gyrase) and fluorescence-based ATPase activity measurements can confirm target engagement. Time-kill kinetics studies and resistance frequency assays (e.g., passaging bacteria under sub-MIC conditions) assess bactericidal vs. bacteriostatic effects and resistance potential .

Q. How to address stability discrepancies under varying pH and temperature conditions?

Accelerated stability studies (40°C/75% RH for 6 months) and forced degradation (acid/base hydrolysis, oxidative stress) identify degradation pathways. HPLC-MS analysis of degradation products (e.g., hydrolysis of the carboxamide bond) informs formulation strategies, such as lyophilization or pH-adjusted buffers .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

Use a panel of mammalian cell lines (e.g., HEK293, HepG2) and standardized assays (MTT or resazurin reduction). Normalize cytotoxicity to intracellular ATP levels and correlate with compound uptake (measured via LC-MS). Differences may arise from efflux pump activity (e.g., P-glycoprotein) or metabolic variations .

Q. What methodologies enhance solubility and bioavailability for in vivo studies?

Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) improve aqueous solubility. Pharmacokinetic profiling (oral vs. intravenous administration in rodent models) with LC-MS quantification of plasma/tissue concentrations identifies bioavailability bottlenecks .

Q. How to evaluate synergistic effects with existing antibiotics?

Checkerboard assays determine fractional inhibitory concentration (FIC) indices against multidrug-resistant strains. Synergy (FIC ≤0.5) suggests combinatory potential, while antagonism (FIC >4) indicates incompatibility. Mechanistic synergy (e.g., efflux pump inhibition) can be validated via gene expression analysis (qRT-PCR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.